molecular formula C20H25FN4O2S B11158057 1-[(3-fluorophenyl)carbonyl]-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide

1-[(3-fluorophenyl)carbonyl]-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide

Cat. No.: B11158057
M. Wt: 404.5 g/mol
InChI Key: PEFDJWJTQUIBPP-UHFFFAOYSA-N
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Description

1-(3-FLUOROBENZOYL)-N-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorobenzoyl group, a thiadiazole ring, and a piperidine carboxamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(3-FLUOROBENZOYL)-N-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the individual components. The fluorobenzoyl group can be synthesized through the fluorination of benzoyl chloride. The thiadiazole ring is often prepared via cyclization reactions involving thiosemicarbazide and appropriate aldehydes or ketones. The final step involves coupling the fluorobenzoyl and thiadiazole components with piperidine-4-carboxamide under specific reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine .

Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

1-(3-FLUOROBENZOYL)-N-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-FLUOROBENZOYL)-N-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-FLUOROBENZOYL)-N-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-(3-FLUOROBENZOYL)-N-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-(3-CHLOROBENZOYL)-N-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-4-CARBOXAMIDE: This compound has a chlorobenzoyl group instead of a fluorobenzoyl group, which may result in different chemical and biological properties.

    1-(3-METHYLBENZOYL)-N-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-4-CARBOXAMIDE: The presence of a methyl group instead of a fluorine atom can affect the compound’s reactivity and interactions with biological targets.

    1-(3-NITROBENZOYL)-N-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-4-CARBOXAMIDE: The nitro group introduces different electronic and steric effects, potentially altering the compound’s properties and applications.

These comparisons highlight the uniqueness of 1-(3-FLUOROBENZOYL)-N-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-4-CARBOXAMIDE and its potential advantages in various research and industrial applications.

Properties

Molecular Formula

C20H25FN4O2S

Molecular Weight

404.5 g/mol

IUPAC Name

1-(3-fluorobenzoyl)-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C20H25FN4O2S/c1-3-5-13(2)18-23-24-20(28-18)22-17(26)14-8-10-25(11-9-14)19(27)15-6-4-7-16(21)12-15/h4,6-7,12-14H,3,5,8-11H2,1-2H3,(H,22,24,26)

InChI Key

PEFDJWJTQUIBPP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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